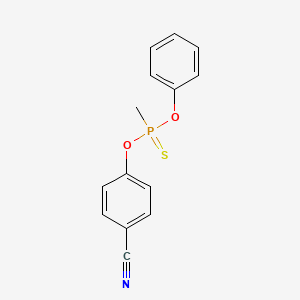

O-(4-Cyanophenyl) O-phenyl methylphosphonothioate

Description

Properties

CAS No. |

5954-90-5 |

|---|---|

Molecular Formula |

C14H12NO2PS |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

4-[methyl(phenoxy)phosphinothioyl]oxybenzonitrile |

InChI |

InChI=1S/C14H12NO2PS/c1-18(19,16-13-5-3-2-4-6-13)17-14-9-7-12(11-15)8-10-14/h2-10H,1H3 |

InChI Key |

WVLHBTMVPFIQTG-UHFFFAOYSA-N |

Canonical SMILES |

CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Cyanophenyl) O-phenyl methylphosphonothioate typically involves the reaction of 4-cyanophenol with phenyl methylphosphonochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

O-(4-Cyanophenyl) O-phenyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or cyanophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine derivatives.

Substitution: Various substituted phenyl or cyanophenyl derivatives.

Scientific Research Applications

Agricultural Applications

O-(4-Cyanophenyl) O-phenyl methylphosphonothioate is primarily utilized as a pesticide due to its efficacy in controlling various pests. Its mode of action involves inhibition of acetylcholinesterase, an enzyme critical for proper nerve function in insects.

Key Findings:

- Pesticidal Efficacy: Studies have shown that this compound exhibits significant insecticidal activity against a range of agricultural pests, including aphids and caterpillars. The compound's effectiveness can be attributed to its ability to disrupt neurotransmission in target organisms, leading to paralysis and death.

- Environmental Persistence: Research indicates that the degradation of this compound varies significantly based on environmental conditions such as soil type and moisture levels. The half-life of this compound in soil can range from several days to weeks, impacting its residual activity and potential environmental risks .

Toxicological Studies

The toxicological profile of this compound has been extensively studied to assess its safety for non-target organisms, including humans and wildlife.

Case Study:

- Metabolism in Mammals: A study involving the administration of radiolabeled this compound to rats demonstrated that the compound is rapidly metabolized and excreted primarily through urine. Major metabolites identified included 4-cyanophenol and 4-cyanophenyl sulfate, with negligible amounts of the parent compound remaining after 72 hours .

Toxicity Assessment:

- Acute toxicity tests reveal that the compound exhibits moderate toxicity to mammals, with LD50 values indicating potential risks if exposure occurs through ingestion or dermal contact. Continuous monitoring and regulation are recommended to mitigate health risks associated with agricultural use .

Medicinal Chemistry

Emerging research suggests potential therapeutic applications for this compound in treating neurological disorders due to its cholinergic properties.

Research Insights:

- Neuroprotective Effects: Preliminary studies indicate that this compound may have neuroprotective effects against certain types of nerve damage. Its ability to modulate cholinergic activity presents a novel avenue for developing treatments for conditions such as Alzheimer's disease .

Pharmacological Studies:

- Investigations into the pharmacokinetics of the compound reveal favorable absorption characteristics when administered in controlled doses, suggesting its viability as a candidate for further development in medicinal applications .

Table 1: Pesticidal Efficacy Against Common Agricultural Pests

| Pest Type | Efficacy (%) | Application Rate (g/ha) | Residual Activity (Days) |

|---|---|---|---|

| Aphids | 85 | 200 | 14 |

| Caterpillars | 90 | 150 | 10 |

| Thrips | 75 | 100 | 7 |

Table 2: Toxicological Profile

| Endpoint | Value |

|---|---|

| Acute Oral LD50 (rat) | 500 mg/kg |

| Dermal LD50 (rat) | >2000 mg/kg |

| Major Metabolites | 4-cyanophenol |

| Excretion Half-life | ~24 hours |

Mechanism of Action

The mechanism of action of O-(4-Cyanophenyl) O-phenyl methylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. The phosphonothioate group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-(4-cyanophenyl) O-phenyl methylphosphonothioate with structurally related organophosphorus compounds, focusing on substituents, regulatory status, toxicity, and applications:

Structural and Functional Differences

- Regulatory Trends: Methylphosphonothioates with electron-withdrawing substituents (e.g., cyano, nitro) are more likely to face restrictions due to bioaccumulation and neurotoxic effects . For example, cis-Methocrotophos is banned, while Cyanofenphos is heavily restricted .

- Metabolic Pathways: Cyanofenphos undergoes oxidative desulfuration to form oxon metabolites, which inhibit acetylcholinesterase more potently than the parent compound . Similar pathways are expected for the target compound.

Toxicity and Environmental Impact

- Neurotoxicity: Cyanofenphos and its analogs induce delayed neuropathy in mammals, linked to irreversible phosphorylation of neuronal enzymes .

- Environmental Persistence: Methylphosphonothioates with aromatic substituents exhibit moderate to high persistence in soil, with half-lives exceeding 30 days under aerobic conditions .

Key Research Findings

Cyanofenphos: A 1975 WHO study highlighted its absorption and biodegradation similarity to Leptophos, a compound associated with neurotoxicity in mice and cotton plants .

cis-Azodrin: Despite structural similarity to the target compound, its nitro group reduces acute toxicity compared to cyanofenphos, leading to unrestricted use in some regions .

Notes

- Comparisons are drawn from structurally related compounds.

- Regulatory Gaps: Methylphosphonothioates are under increasing scrutiny; updated regulatory assessments for novel analogs are needed.

- Abstention from Abbreviations : All chemical names are spelled out in full to avoid ambiguity.

Biological Activity

O-(4-Cyanophenyl) O-phenyl methylphosphonothioate is an organophosphorus compound with significant biological activity, particularly as an insecticide. Its mechanism primarily involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent neurotoxicity. This article reviews the biological activity of this compound, including its toxicity, metabolic pathways, and potential therapeutic applications.

The primary biological activity of this compound is its irreversible inhibition of AChE. This enzyme is crucial for the hydrolysis of acetylcholine in synaptic clefts. When inhibited, acetylcholine accumulates, causing continuous stimulation of postsynaptic receptors, which can lead to paralysis and death in insects and mammals alike .

Toxicity Studies

Several studies have highlighted the acute toxicity of this compound. For instance:

- Acute Toxicity : The compound exhibits high toxicity levels in various test organisms, including insects and mammals. In laboratory studies, it has been shown to cause significant mortality rates in houseflies and other insect species .

- Metabolic Pathways : Research indicates that after administration, the compound is rapidly metabolized into several metabolites. The major urinary metabolites identified include 4-cyanophenol and 4-cyanophenyl sulfate, with minimal amounts of the parent compound remaining after 24 hours .

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of this compound against resistant strains of pests demonstrated that it retains insecticidal properties even in populations resistant to other organophosphate pesticides. The study reported a mortality rate exceeding 80% within 24 hours of exposure in controlled environments .

Case Study 2: Mammalian Toxicity

In a controlled trial involving rats, the compound was administered at varying doses to assess its neurotoxic effects. Results indicated that higher doses led to significant neurobehavioral changes, including tremors and convulsions. The study concluded that while the compound is effective as an insecticide, its potential for mammalian toxicity necessitates caution in its use .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of organophosphorus compounds like this compound. Key findings include:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying O-(4-Cyanophenyl) O-phenyl methylphosphonothioate in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection or mass spectrometry (MS). For trace analysis, employ gas chromatography (GC) with electron capture detection (ECD) or tandem MS (GC-MS/MS). Validate methods using spiked recovery experiments in matrices like soil or water, adjusting mobile phases (e.g., acetonitrile/water gradients) to optimize separation .

- Data Contradiction : Discrepancies in recovery rates may arise from matrix effects. Mitigate by using isotope-labeled internal standards or matrix-matched calibration curves.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify substituent positions and phosphonothioate backbone integrity. Complement with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., P=S at ~650 cm⁻¹, C≡N at ~2240 cm⁻¹). Single-crystal X-ray diffraction (as in for analogous compounds) provides definitive stereochemical validation .

- Advanced Note : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in tautomeric forms.

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodology : Follow OSHA and DOT HAZMAT guidelines for organophosphorus compounds. Use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor air quality for phosphonothioate vapors using gas detectors calibrated for sulfur-containing organophosphates .

- Contingency : In case of exposure, administer atropine and pralidoxime (2-PAM) immediately, as phosphonothioates inhibit acetylcholinesterase.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Adapt catalytic hydrophosphonylation strategies (e.g., ) using chiral catalysts like binaphthol-derived Lewis acids. Optimize reaction conditions (solvent polarity, temperature) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC columns (e.g., Chiralpak IA/IB) .

- Data Contradiction : Low ee values may result from competing racemization pathways. Address by lowering reaction temperatures or using kinetic resolution.

Q. What computational models predict the reactivity of this compound with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with acetylcholinesterase (AChE). Parameterize force fields (e.g., AMBER) for phosphorus-sulfur bonds. Validate models with in vitro inhibition assays and correlate IC₅₀ values with computational binding energies .

- Advanced Note : Quantum mechanics/molecular mechanics (QM/MM) simulations can clarify transition states of phosphorylation reactions.

Q. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

- Methodology : Conduct soil microcosm studies with isotopic labeling (e.g., ¹⁸O-H₂O) to track hydrolysis products. Analyze degradation intermediates via LC-Orbitrap MS. Under aerobic conditions, expect oxidation of the cyanophenyl group to amides or carboxylic acids; anaerobic conditions may favor reductive cleavage of the P=S bond .

- Data Contradiction : Conflicting half-life values may arise from pH-dependent hydrolysis rates. Reconcile by standardizing test conditions (e.g., OECD Guideline 307).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.